molecular formula C22H14N2O4 B12912117 (1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester CAS No. 29007-24-7

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester

Cat. No.: B12912117
CAS No.: 29007-24-7
M. Wt: 370.4 g/mol
InChI Key: UZYRQDRKLXFXAY-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester is a specialized ester derivative that combines a biphenyl carboxylic acid scaffold with a nitro-substituted quinoline moiety. This molecular architecture is strategically designed for research applications, particularly in chemical synthesis and materials science, where the rigid, planar biphenyl group contributes structural stability and the nitro-quinoline component offers potential for further functionalization and coordination chemistry . The compound's primary research value stems from its hybrid structure, which may exhibit properties derived from both parent compound classes. Biphenyl carboxylic acids are widely recognized as valuable intermediates in organic synthesis, frequently employed in pharmaceutical development, agrochemical research, and material science . The 8-hydroxyquinoline foundation is known for its versatile coordination capabilities with various metal ions, and its nitro-derivatives have been investigated for their potential biological activity and utility in creating more complex chemical entities . Researchers are exploring this ester derivative as a potential building block for synthesizing novel compounds with tailored properties. While the specific mechanism of action for this precise ester compound remains a subject of ongoing investigation, researchers can draw insights from its structural components. The electron-withdrawing nitro group at the 7-position of the quinoline ring likely influences the electronic distribution throughout the molecular system, potentially affecting reactivity, absorption characteristics, and binding interactions . The ester linkage itself represents a key functional group that may be susceptible to enzymatic or chemical hydrolysis in certain environments, making it a candidate for prodrug strategies or controlled release applications in pharmaceutical research . In research settings, this chemical may serve multiple purposes: as a synthetic intermediate for more complex molecules, as a potential ligand for metal coordination complexes, or as a model compound for studying structure-activity relationships in medicinal chemistry programs. The biphenyl component provides significant molecular rigidity and planarity, characteristics that are often desirable in the development of liquid crystalline materials, organic electronic components, and pharmaceutical compounds where flat aromatic systems can enhance binding to biological targets . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation. As with many specialized organic compounds, improper handling may pose irritation risks . The product should be stored under recommended conditions to maintain stability and purity over time.

Properties

CAS No.

29007-24-7

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 2-phenylbenzoate

InChI

InChI=1S/C22H14N2O4/c25-22(18-11-5-4-10-17(18)15-7-2-1-3-8-15)28-21-19(24(26)27)13-12-16-9-6-14-23-20(16)21/h1-14H

InChI Key

UZYRQDRKLXFXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Saponification of (2-Oxazolinyl)-2-biphenyl Derivatives

A key industrial and laboratory method for preparing biphenyl-2-carboxylic acid derivatives involves the saponification of (2-oxazolinyl)-2-biphenyl intermediates. This process is characterized by:

  • Starting with a (2-oxazolinyl)-2-biphenyl derivative where substituents on the biphenyl rings (R1, R2) can vary widely, including hydrogen, alkyl groups (C1-C6), halogens, alkoxy, acyl, carboxyl, phenyl, nitro, amino, or fused carbocyclic groups.
  • The saponification is conducted using hydrochloric acid at elevated temperatures under pressure.
  • An inert organic solvent immiscible with water is used to facilitate the reaction and product isolation.
  • This method allows for large-scale production with high selectivity and yields.

This approach is particularly effective for derivatives where the oxazolinyl group may be mono- or disubstituted with alkyl, halogen, hydroxy, alkoxy, phenyl, benzyl, pyridyl, or alkoxycarbonyl groups, enabling a broad scope of biphenyl-2-carboxylic acid derivatives.

Cycloaddition and Catalytic Processes

Alternative synthetic routes involve cycloaddition reactions of benzene or toluene with substituted furanyl compounds under catalysis to produce biphenyl carboxylic acids and their esters. This method is useful for generating biphenyl derivatives with specific substitution patterns and can be adapted for producing esters directly.

Esterification to Form 7-Nitro-8-quinolinyl Esters

The esterification of biphenyl-2-carboxylic acid derivatives with 7-nitro-8-quinolinol to form the target ester is typically achieved through activated carbonate intermediates or carbamate chemistry:

Carbamate and Carbonate Activation Methods

  • Activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are commonly used to prepare carbamates and esters.
  • The p-nitrophenyl moiety acts as a good leaving group, facilitating the formation of the ester bond when reacted with suitable alcohols or phenols like 7-nitro-8-quinolinol.
  • The reaction is usually performed in the presence of a base and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance the nucleophilicity of the alcohol and improve yields.
  • These activated carbonates can be prepared and stored, allowing for scalable and reproducible esterification processes.

Catalytic Reductive Carbonylation

  • For nitro-substituted aromatic esters, catalytic reductive carbonylation methods using rhodium or palladium complexes have been explored.
  • These methods involve the reduction of nitroarenes to amines followed by carbonylation to form carbamate esters.
  • The choice of alcohol and catalyst significantly affects selectivity and yield.
  • Although more common for carbamate synthesis, these catalytic methods provide alternative routes for ester formation involving nitro-substituted quinolinyl esters.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
Biphenyl-2-carboxylic acid synthesis Saponification of (2-oxazolinyl)-2-biphenyl derivatives with HCl under pressure in inert solvent (2-oxazolinyl)-2-biphenyl derivative, HCl, inert solvent, elevated temp & pressure Large-scale, broad substituent scope
Alternative biphenyl synthesis Cycloaddition of benzene/toluene with substituted furanyl compounds under catalysis Benzene/toluene, substituted furan, catalyst Direct access to substituted biphenyls
Esterification via activated carbonates Reaction of biphenyl-2-carboxylic acid with activated p-nitrophenyl carbonate and 7-nitro-8-quinolinol p-Nitrophenyl chloroformate, base, DMAP, 7-nitro-8-quinolinol High yield, scalable, stable intermediates
Catalytic reductive carbonylation Reduction of nitroarenes and carbonylation to form carbamate esters using Rh or Pd catalysts Rhodium or palladium catalysts, CO, alcohol, nitroarene Selective for nitro-substituted esters

Research Findings and Practical Considerations

  • The saponification method using (2-oxazolinyl)-2-biphenyl derivatives is well-documented for its efficiency and adaptability to various substituents, making it a preferred industrial route for biphenyl-2-carboxylic acid derivatives.
  • Activated carbonate intermediates derived from p-nitrophenyl chloroformate provide a versatile and reliable method for esterification, especially for sensitive or sterically hindered alcohols like 7-nitro-8-quinolinol.
  • Catalytic reductive carbonylation offers an alternative but requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.
  • The choice of solvent, temperature, and catalyst loading are critical parameters influencing yield and purity in all methods.
  • Storage stability of activated intermediates (e.g., activated carbonates) facilitates batch processing and scale-up.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The biphenyl and quinoline rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Reduction: Acidic or basic hydrolysis conditions can be employed for the ester group.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.

Major Products:

    Reduction of the nitro group: 7-amino-8-quinolinyl ester of (1,1’-Biphenyl)-2-carboxylic acid.

    Hydrolysis of the ester group: (1,1’-Biphenyl)-2-carboxylic acid and 7-nitro-8-quinolinol.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of fluorescent probes for biological imaging.
  • May serve as a precursor for bioactive compounds.

Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester largely depends on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents Molecular Formula Key Functional Groups
(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester 7-Nitroquinolinyl ester at biphenyl-2-carboxylic acid C₂₂H₁₅N₂O₄ Nitro, ester, quinoline, biphenyl
4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester Quinolin-8-ylcarbamoyl, methyl, ethyl ester C₂₉H₂₅N₃O₃ Carbamoyl, ester, quinoline, methyl
[1,1′-Biphenyl]-2-carboxylic acid, 4′-dimethyl-2′-propylbenzimidazolylmethyl Benzimidazolylmethyl, dimethyl, propyl C₃₃H₃₀N₄O₂ Benzimidazole, biphenyl, ester

Key Observations :

  • The target compound distinguishes itself with a nitro group at the 7-position of the quinoline ring, which enhances electrophilicity and may influence redox properties compared to carbamoyl or methyl analogs .

Functional and Application-Based Comparisons

Reactivity and Stability

  • Nitro Group Impact : The nitro group in the target compound may increase susceptibility to reduction or nucleophilic substitution, contrasting with the carbamoyl group in ’s compound, which offers stability under basic conditions .
  • Quinoline vs. Benzimidazole: Quinoline derivatives (target and ) exhibit stronger π-π stacking interactions, beneficial for materials science, whereas benzimidazoles () are more common in drug design due to their heterocyclic basicity .

Biological Activity

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester, a compound with the chemical formula C22_{22}H14_{14}N2_2O4_4, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a biphenyl core with a carboxylic acid group and a nitro-substituted quinoline moiety. The compound's molecular weight is approximately 374.36 g/mol. Its solubility and stability under physiological conditions are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The quinoline derivatives are known for their antibacterial and antifungal activities. Studies have shown that modifications in the quinoline structure can enhance these effects.
  • Anticancer Activity : Compounds with similar structures have been evaluated for their potential as anticancer agents. For instance, the presence of electron-withdrawing groups like nitro has been linked to increased cytotoxicity in cancer cell lines.

The mechanisms through which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Many quinolone derivatives act as inhibitors of topoisomerases or other critical enzymes involved in DNA replication and repair.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduced apoptosis in NSCLC cell lines
CytotoxicityIncreased ROS generation leading to cell death

Case Studies

  • Anticancer Activity :
    A study focused on the anticancer effects of similar quinolone derivatives demonstrated that compounds with nitro groups exhibited enhanced activity against non-small-cell lung cancer (NSCLC) models. The mechanism involved ROS generation and subsequent DNA damage response ( ).
  • Antimicrobial Efficacy :
    Research evaluated the antimicrobial properties of several biphenyl derivatives, noting significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could optimize efficacy ( ).

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